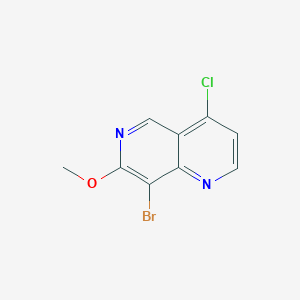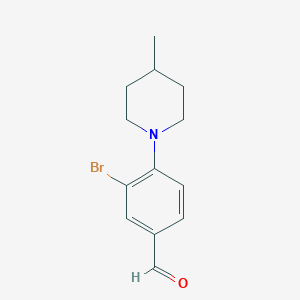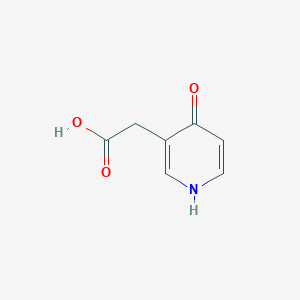
2-(4-Hydroxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-pyridineacetic acid, 4-hydroxy- can be achieved through various synthetic routes. One method involves the chlorination of 3-methylpyridine to produce 2-chloro-3-methylpyridine, which then undergoes cyanidation, alkaline hydrolysis, hydrogenation reduction, and salification to yield 3-pyridineacetic acid hydrochloride . Another method uses 3-acetylpyridine as a raw material, which undergoes a one-pot reaction, two-step reaction, and aftertreatment to produce 3-pyridineacetic acid hydrochloride .
Industrial Production Methods: Industrial production methods for 3-pyridineacetic acid, 4-hydroxy- typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with a focus on green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxypyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-pyridineacetic acid, 4-hydroxy- can yield pyridinecarboxylic acids, while reduction can produce pyridineethanol derivatives .
Scientific Research Applications
2-(4-Hydroxypyridin-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for metal ions and is studied for its potential as a chelating agent. In medicine, it is investigated for its therapeutic properties, including its potential use in treating iron and aluminum overload conditions . In industry, it is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-pyridineacetic acid, 4-hydroxy- involves its interaction with metal ions and biological molecules. It acts as a chelating agent, binding to metal ions such as iron and aluminum, and facilitating their removal from the body . The molecular targets and pathways involved include the formation of stable complexes with metal ions, which are then excreted through the body’s natural processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-pyridineacetic acid, 4-hydroxy- include 3-pyridylacetic acid and 4-hydroxy-2-pyrones . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets 3-pyridineacetic acid, 4-hydroxy- apart is its unique combination of hydroxyl and carboxyl functional groups, which confer distinct reactivity and biological activity. This makes it particularly valuable in applications requiring strong metal ion chelation and specific chemical transformations.
Properties
IUPAC Name |
2-(4-oxo-1H-pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDNONKIDCTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
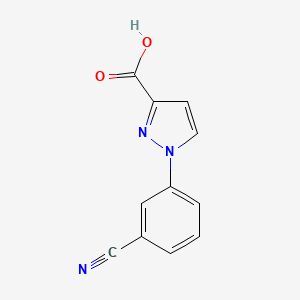
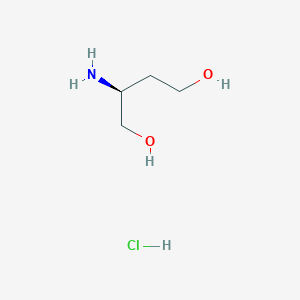
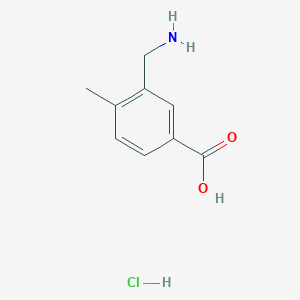

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)
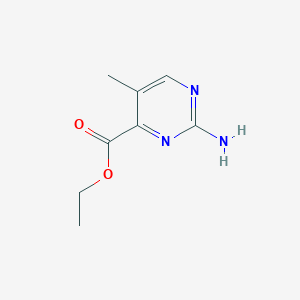
![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)


